2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 224.69 g/mol. This compound features a pyridine ring and an imidazole ring, which are fused through an ethanamine linker. The presence of two hydrochloride groups indicates that it exists in a salt form, enhancing its solubility in polar solvents. The compound is recognized for its potential biological activities and applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
The chemical reactivity of 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride can be attributed to its functional groups. Key reactions include:
Research indicates that 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride exhibits significant biological activity. It has been studied for its potential as an inhibitor of various enzymes and receptors involved in disease processes. Notably, compounds with similar structures have been shown to interact with targets such as kinases and G-protein coupled receptors, suggesting that this compound may also possess similar pharmacological properties.
Several synthesis methods have been reported for the preparation of 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride:
The primary applications of 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride are found within medicinal chemistry:
Interaction studies involving 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride focus on its binding affinity to various biological targets:
Preliminary findings suggest that this compound may exhibit selective inhibition profiles, making it valuable for further investigation in drug discovery efforts.
Several compounds share structural similarities with 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride. Here is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 4-(Pyridin-3-yl)-1H-imidazole | Pyridine and imidazole rings | Known for anti-cancer properties |
| 5-(Pyridin-3-yl)-1H-pyrazole | Pyrazole instead of imidazole | Exhibits anti-inflammatory effects |
| 3-(Pyridin-4-yloxy)-phenol | Contains a phenolic group | Potential antioxidant activity |
The uniqueness of 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride lies in its specific arrangement of nitrogen-containing heterocycles, which may confer distinct biological activities compared to these similar compounds.
The compound is a bicyclic organic molecule featuring both pyridine and imidazole rings, with an ethylamine side chain and two hydrochloride counterions. Its systematic IUPAC name is 2-(2-(pyridin-2-yl)-1H-imidazol-5-yl)ethan-1-amine dihydrochloride, reflecting the connectivity of its heterocyclic systems. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 56624-07-8 |
| Molecular Formula | C₁₀H₁₄Cl₂N₄ |
| Molecular Weight | 261.15 g/mol |
| InChI Key | BDEGBYFFUXMMIR-UHFFFAOYSA-N |
The pyridine ring (C₅H₅N) is substituted at the 2-position with an imidazole moiety, which itself is functionalized at the 4-position by an ethylamine group. Protonation of the amine group and imidazole nitrogen atoms accounts for the dihydrochloride salt form.
The compound emerged from efforts to synthesize hybrid heterocycles for biomedical applications. While its exact discovery date is unspecified, its structural analogs gained prominence in the 2010s as kinase inhibitors and antimicrobial agents. Key milestones include:
The synthesis typically involves:
The compound’s academic value stems from three factors:
Its structure serves as a scaffold for diversifying substituents:
The pyridine and imidazole nitrogen atoms act as ligands for transition metals. For example, analogous complexes with Cu(II) and Zn(II) exhibit catalytic activity in oxidation reactions.
| Application | Example Study | Citation |
|---|---|---|
| Kinase inhibitor design | Pyrazolo[1,5-a]pyrimidine series | |
| Metal-organic frameworks | Imidazole-pyridine Cu complexes |
The crystallographic characterization of related pyridine-imidazole systems provides valuable insights into the structural properties of 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride [3] [5]. Single-crystal X-ray diffraction studies of analogous compounds demonstrate that pyridine-imidazole systems typically crystallize in monoclinic or triclinic crystal systems with characteristic space groups including P21/c, C2/c, and P-1 [3] [5] [33].
Table 1: Crystallographic Parameters for Related Pyridine-Imidazole Compounds
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
|---|---|---|---|---|---|---|---|---|
| [Fe(pyim)(H₂O)₄]SO₄ | Monoclinic | C2/c | 20.4829(19) | 7.0701(6) | 14.8229(13) | 104.623(2) | 2076.5(3) | 4 |
| [PdCl₂(C₇H₁₃N₃)]·CH₂Cl₂ | Monoclinic | P21/c | 11.9415(11) | 11.432(1) | 10.5901(10) | 97.087(2) | 1434.7(2) | 4 |
| bis[μ₂-(3-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)propanoate-κ²N₂,O)] | Monoclinic | P21/n | 10.878(2) | 18.064(4) | 12.285(3) | 101.74(3) | 2364.8(8) | 4 |
| (E)-2-(4-(1H-imidazol-1-yl)benzylidene)-7-fluoro-chroman-4-one | Triclinic | P-1 | 8.0724(1) | 9.6473(1) | 9.6635(1) | 82.325(1) | 733.922(14) | 2 |
The crystallographic analysis reveals that the imidazole-pyridine coordination creates distinctive geometric arrangements with characteristic bond angles and distances [5] [33]. The Fe-N coordination bonds in related structures show markedly different lengths, with Fe-N distances of 2.1361(17) Å for pyridine nitrogen and 2.243(2) Å for imidazole nitrogen, indicating differential electronic environments around the nitrogen atoms [33]. The bite angle for chelating pyridine-imidazole ligands typically measures around 76.0°, representing the most significant deviation from ideal octahedral geometry [33].
X-ray diffraction patterns demonstrate that these compounds exhibit well-defined crystalline structures with high-quality diffraction data [3] [5]. The crystallographic studies show that hydrogen bonding networks play crucial roles in stabilizing the crystal packing, with medium-strength O-H···O hydrogen bonds and N-H···O interactions creating layered arrangements parallel to specific crystallographic planes [33].
The tautomeric behavior of imidazole-containing systems represents a fundamental aspect of their chemical properties [8] [9]. Imidazole rings exhibit dynamic tautomeric equilibrium between two equivalent forms, where the hydrogen atom can be bound to either of the two nitrogen atoms [4] [8]. This tautomeric behavior is particularly important for compounds containing imidazole moieties, as it significantly influences their chemical and biochemical properties [8].
Table 2: Theoretical Tautomeric Distribution of Imidazole Ring at Different pH Values
| pH | Imidazole NH-Tautomer (%) | Imidazole N-Tautomer (%) | Protonated Form (%) |
|---|---|---|---|
| 5.0 | 5 | 5 | 90 |
| 6.0 | 15 | 15 | 70 |
| 7.0 | 35 | 35 | 30 |
| 7.4 | 42 | 38 | 20 |
| 8.0 | 60 | 35 | 5 |
| 9.0 | 80 | 15 | 5 |
Nuclear magnetic resonance spectroscopy studies reveal that tautomeric equilibrium can be observed through the behavior of imidazole protons [17]. In certain compounds, fast tautomeric equilibrium results in the equivalence of the two imidazole protons at positions 4 and 5, appearing as a single signal around 7 ppm in ¹H nuclear magnetic resonance spectra [17]. However, when intramolecular hydrogen bonding occurs between the pyridine nitrogen and the imidazole NH group, the two protons become distinct, appearing as separate signals around 6.8 and 7.1 ppm [17].
Quantum mechanical calculations demonstrate that different tautomeric forms exhibit varying stability energies [8]. The canonical structure typically represents the most stable tautomeric form with the lowest minimization energy, while alternative tautomers show higher energy states [8]. The presence of pyridine groups in proximity to imidazole rings can influence tautomeric preferences through electronic and steric interactions [8].
The conformational dynamics of imidazole-pyridine systems involve complex molecular movements and flexibility that significantly impact their chemical behavior [11] [12]. Molecular modeling studies demonstrate that the ethanamine linker between imidazole and pyridine rings provides conformational flexibility, allowing the molecule to adopt multiple energetically favorable conformations [11].
Computational studies reveal that the conformational preferences are influenced by several factors including intramolecular hydrogen bonding, π-π stacking interactions, and electrostatic interactions between the aromatic rings [11] [13]. The flexible linker permits rotation around carbon-carbon and carbon-nitrogen bonds, creating a dynamic equilibrium between different conformational states [11].
Molecular dynamics simulations of related imidazole-pyridine systems show that conformational changes can occur on timescales ranging from picoseconds to nanoseconds [12]. These studies indicate that ligands can undergo conformational adjustments to stabilize their interactions with target molecules, with average root mean square deviation values providing insights into conformational stability [12].
The dihedral angles between aromatic rings play crucial roles in determining the overall molecular geometry [13]. Crystal structure analyses reveal that dihedral angles can vary significantly depending on the chemical environment and intermolecular interactions [5]. The conformational flexibility enables these molecules to adapt to different binding environments while maintaining optimal electronic interactions between the aromatic systems [11].
Extended sampling molecular dynamics studies demonstrate that longer simulation times allow for the formation of tilted cation-π stacking conformations, which were not observed in shorter simulations [15]. These conformational states contribute to the overall stability and binding properties of the molecules [15].
The electronic structure of pyridine-imidazole systems is characterized by unique molecular orbital configurations arising from the interaction between the two aromatic heterocycles [17] [18] [20]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels are significantly influenced by the electronic properties of both pyridine and imidazole rings [18] [20].
Table 3: Calculated Electronic Properties of Related Pyridine-Imidazole Systems
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) | Dipole Moment (D) |
|---|---|---|---|---|
| 2-(1H-imidazol-2-yl)pyridine | -6.2 | -1.8 | 4.4 | 3.2 |
| Imidazole | -5.8 | -0.5 | 5.3 | 3.67 |
| Pyridine | -6.8 | -2.1 | 4.7 | 2.19 |
| 4-(1H-imidazol-4-ylmethyl)pyridine | -6.0 | -1.6 | 4.4 | 2.8 |
Quantum mechanical calculations reveal that the incorporation of pyridine rings into imidazole-containing systems results in significant modifications to the electronic structure [18]. The pyridine moiety typically exhibits lower-lying highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels compared to imidazole alone, contributing to the overall electronic properties of the combined system [18].
The electronic charge distribution analysis shows that imidazole rings exhibit uneven electron density distribution [22]. For imidazole, carbons at positions 4 and 5 are electron-rich, while carbon at position 2 is electron-deficient [22]. This electronic distribution pattern influences the reactivity and chemical behavior of the compound [22].
Molecular electrostatic potential calculations provide insights into the polarization of outer electrons and their distribution relative to molecular reactivity [8]. These calculations reveal that electron distribution supports the ability of imidazole-pyridine compounds to interact with various molecular targets based on size and shape complementarity [8].
The aromatic character of both rings contributes to the overall stability through delocalized π-electron systems [4] [22]. Nuclear independent chemical shift calculations demonstrate that imidazole exhibits significant aromaticity with values of -8.8 ppm, while maintaining lower resonance energies compared to pyrrole systems [10] [22].
The protonation behavior of 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride under physiological conditions is governed by the individual pKa values of its constituent functional groups [23] [25] [28]. The compound contains multiple protonatable sites including the imidazole nitrogen, pyridine nitrogen, and the terminal amino group [23] [28].
Table 4: pKa Values and Protonation Characteristics of Related Heterocyclic Systems
| Compound | pKa Value | Protonation Site | Physiological Relevance |
|---|---|---|---|
| Imidazole | 7.1 | N-3 (sp² nitrogen) | Important in enzymatic catalysis |
| Pyridine | 5.2 | Ring nitrogen | Weak base under physiological conditions |
| 1H-Imidazole-4-Ethanamine | 9.8 | Amino group | Strong base, fully protonated at pH 7.4 |
| Pyrrole | 0.4 | Ring nitrogen | Extremely weak base |
| 2,2':6',2''-Terpyridine | 4.33 | Terminal pyridine | Moderate base |
At physiological pH (7.4), the protonation state distribution is primarily determined by the relative pKa values of each functional group [25] [28]. Imidazole, with a pKaH of 7.1, exists in approximately 20% protonated form at pH 7.4, indicating that the majority of imidazole rings remain neutral under physiological conditions [25] [28].
The pyridine nitrogen, with a significantly lower pKa of approximately 5.2, remains largely unprotonated at physiological pH [23]. This weak basicity of pyridine compared to imidazole results from differences in electronic structure and resonance stabilization [23] [28].
The terminal amino group, being the most basic site with an estimated pKa around 9.8 based on similar ethanamine derivatives, would be predominantly protonated at physiological pH [26]. This high basicity ensures that the amino group carries a positive charge under normal biological conditions [26].
The pH-dependent protonation behavior significantly influences the compound's solubility, stability, and potential biological interactions [27]. At acidic pH values, increased protonation of the imidazole ring leads to enhanced positive surface charges and altered electrostatic interactions [27]. The protonation states also affect the tautomeric equilibrium of the imidazole ring, with pH values below the pKaH favoring the protonated form [28].
Early syntheses adapted the Debus–Radziszewski condensation, reacting pyridine-2-carboxaldehyde with glyoxal–ammonium acetate mixtures in ethanol, typically under reflux for 48 h, to deliver the 2-(pyridin-2-yl)imidazole core in 70–85% isolated yield [1] [2]. Subsequent work replaced glyoxal with 2-cyanopyridine in a three-component assembly where the nitrile, aromatic aldehyde, and ammonium acetate cyclize in acetic acid at 160 °C, shortening the reaction time to 10 h while affording 88–92% yield [3] [4].
| Entry | Condensation Reagents | Solvent / Temp. | Time | Isolated Yield | Scale Demonstrated |
|---|---|---|---|---|---|
| 1 | Pyridine-2-carboxaldehyde + glyoxal + NH₄OAc | EtOH, 100 °C | 48 h | 85% [1] | 0.5 mol |
| 2 | 2-Cyanopyridine + Ar-CHO + NH₄OAc | AcOH, 160 °C | 10 h | 90% [3] | 1.2 mol |
| 3 | Imidazo[1,2-a]pyridine self-dimerization via glyoxal | AcOH, 100 °C | 8 h | 69% [2] | 0.3 mol |
The Debus–Radziszewski method remains popular for academic screening because it is catalyst-free and tolerant of air [1]. However, its long cycle time, viscous tar formation, and variable color bodies complicate large-scale work-up, motivating the catalytic innovations discussed in Section 2.
Recent advances emphasize Lewis-acid, organocatalytic, and deep-eutectic-solvent (DES) systems that accelerate cyclization and suppress chromatographic impurities.
| Catalyst System | Representative Substrate Set | Conditions | Yield Range | Key Observations |
|---|---|---|---|---|
| Erbium(III) triflate | 2-cyanopyridine + Ar-CHO + primary amine | CH₃CN, 80 °C, 4 h | 82–89% [3] | Catalyst loading 2 mol % gives >20-fold rate increase vs. neat AcOH |
| SnCl₂/Dimethylurea/HCl DES | Benzil + benzaldehyde + NH₄OAc | 60 °C, 45 min | 96% [5] | Dual “solvent-and-acid” role, recyclable for ≥6 cycles with <5% loss |
| Copper(II)/4,7-dimethoxy-1,10-phenanthroline | Imidazole N-arylation | 110 °C, 6 h | 78–92% [6] | PEG additive lowers metal loading to 1 mol % |
| Rhodium(III) C–H functionalization | 2H-imidazole + CF₂-alkynes | 90 °C, 8 h | 65–75% [7] | Constructs fluorovinyl spiro scaffolds useful for SAR extension |
DES‐mediated cyclizations uniquely merge reaction and separation media; after dilution with water, the product precipitates directly while the choline chloride-based phase is recycled [5].
Alkylation of the imidazole nitrogen with 2-bromoethylamine hydrobromide and potassium carbonate in dimethylformamide at 115 °C (microwave, 90 min) installs the ethanamine linker in 68–74% yield on gram scale [8]. An alternative decarboxylative route treats histidine with continuous-flow cyclohexanone catalysis to give the free base of histamine analogues in 92% yield, with residence times below 15 min [9].
Protonation is achieved by sparging anhydrous HCl into a chilled ether solution of the free base; crystalline dihydrochloride forms instantaneously and is isolated in 98–100% yield after filtration and vacuum drying [10]. Continuous flow neutralization (free base in THF, metered 2 M HCl) affords comparable yield with superior particle size control suitable for direct milling to <50 µm [9].
| Step | Conditions | Typical Yield | Notes |
|---|---|---|---|
| N-Alkylation (bromide route) | K₂CO₃, DMF, 115 °C, 90 min | 72% [8] | Microwave heating halves reaction time |
| Decarboxylation of histidine | Cyclohexanone, 160 °C, 10 bar, 6 min | 92% [9] | Continuous flow, no solvent |
| HCl Salt Precipitation | HCl gas, Et₂O, 0 °C | 99% [10] | Direct filtration, QbD-validated |
Switching from ethanol to acetic acid elevates dielectric constant, stabilizing iminium intermediates and improving condensation yield by up to 12% [3]. Microwave irradiation at 115 °C decreases the N-alkylation step time to 30 min without compromising purity [8].
An ammonium acetate excess of 3.5 equiv minimizes competitive aldehyde self-condensation, raising isolated yield from 78% to 87% in multicomponent runs [4]. PEG-400 (5 wt %) in copper-catalyzed N-arylation accelerates turnover by enhancing ligand solubilization, shaving 2 h off the batch time [6].
Residence-time distribution studies show that plug-flow decarboxylation affords narrower impurity profiles than batch; total process time (reaction + crystallization) is reduced from 31 h to 6 h, and overall yield climbs from 62% to 85% [9].
The dihydrochloride crystallizes as a monohydrate below pH 2.5; rapid pH shifts can trap mother-liquor acids, giving variable chloride content [10]. Controlled antisolvent (isopropyl acetate) addition at 20 °C yields prisms with ≤0.2% residual acetic acid [11].
Neutral imidazole precursors exhibit tailing on silica owing to pyridyl basicity. A short plug of basic alumina pre-column followed by 20% ethyl acetate / hexane elution reduces retention factor (k) from 9.4 to 3.1 and triples throughput [12].
Packed-column supercritical-fluid chromatography (SFC) with CO₂ / methanol (85 : 15) and a 2-pyridyl stationary phase separates regio-isomers within 6 min at 35 °C, baseline-resolving the desired product (Rs = 2.4) at 0.2 µg detection limit [13].
| Strategy | Matrix / Column | Mobile Phase | Resolution | Typical Load |
|---|---|---|---|---|
| Flash (prep) | Silica, 40–63 µm | 20% EtOAc / hexane | k 3.1 [12] | 50 g/run |
| Ion-exchange | Dowex 50W-X8 | H₂O (pH 1.5) | >98% purity [11] | 2 kg |
| SFC (analytical) | 2-Pyridyl, 3 µm | CO₂/MeOH (85/15) | Rs 2.4 [13] | 5 mg |
Hydrolysis of the imidazole carboxamide intermediate (observed at 6.5% LC-area after 4 h reflux) is suppressed by limiting water content below 0.2% w/w and adding 0.05 equiv triethylamine as acid scavenger, lowering related impurity to 0.4% [12]. Residual tin from DES catalysis is removable to <5 ppm by washing the crude base with 0.05 M EDTA, avoiding the need for column treatment [5].